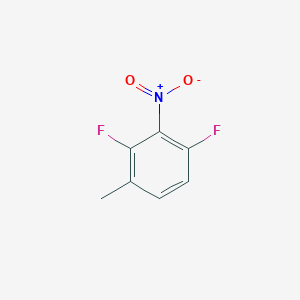

1,3-Difluoro-4-methyl-2-nitrobenzene

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 1,3-difluoro-4-methyl-2-nitrobenzene is a substituted aromatic hydrocarbon with the molecular formula $$ \text{C}7\text{H}5\text{F}2\text{NO}2 $$. Its systematic IUPAC name derives from the benzene ring substituted with a nitro group (-NO$$2$$) at position 2, methyl (-CH$$3$$) at position 4, and fluorine atoms at positions 1 and 3. This nomenclature follows the lowest locant rule, prioritizing functional groups in the order of nitro > methyl > halogens.

Isomeric variations arise from alternative substitution patterns. For instance:

- 1,2-Difluoro-3-methyl-4-nitrobenzene (CAS 914348-35-9) places fluorine atoms at positions 1 and 2, with methyl at position 3 and nitro at position 4.

- 2,5-Difluoro-4-nitrotoluene (CAS 141412-60-4) features fluorine at positions 2 and 5, nitro at position 4, and methyl at position 1.

These isomers differ in electronic and steric properties due to the relative positions of substituents. For example, ortho-fluorine groups (as in 1,2-difluoro derivatives) introduce greater steric hindrance compared to meta-fluorine arrangements.

Molecular Geometry and Crystallographic Analysis

While direct crystallographic data for 1,3-difluoro-4-methyl-2-nitrobenzene is unavailable, insights can be drawn from structurally analogous nitroaromatics. In 1,3,5-trichloro-2-nitrobenzene (C$$6$$H$$2$$NCl$$3$$O$$2$$), the nitro group forms a dihedral angle of 81.93° with the benzene plane, significantly reducing conjugation. Similar distortions likely occur in 1,3-difluoro-4-methyl-2-nitrobenzene due to steric and electronic repulsions between the nitro group and adjacent substituents.

Key geometric features inferred from computational models include:

- Bond lengths : The C-N bond in the nitro group measures approximately 1.48 Å, characteristic of partial double-bond character due to resonance.

- Dihedral angles : The nitro group may twist 70–85° relative to the aromatic plane, as observed in related compounds like 4,5-difluoro-1,2-dinitrobenzene.

The methyl group at position 4 adopts a coplanar orientation with the aromatic ring to minimize steric clashes with the nitro group.

Electronic Structure and Aromatic System Modifications

The electronic properties of 1,3-difluoro-4-methyl-2-nitrobenzene are governed by the interplay of substituent effects:

- Nitro group : As a strong electron-withdrawing group, it depletes electron density from the ring via inductive (-I) and resonance (-M) effects, rendering the ring electrophilic at positions ortho and para to the nitro group.

- Fluorine atoms : These exert -I effects but weakly donate electrons through resonance (+M) at meta positions, creating localized electron-deficient regions.

- Methyl group : Its electron-donating +I effect partially counterbalances the nitro group’s deactivation at position 4, enhancing reactivity at this site.

The molecule’s frontier molecular orbitals (HOMO-LUMO) reflect these interactions:

- HOMO : Localized on the methyl group and fluorine atoms, indicating regions of higher electron density.

- LUMO : Concentrated around the nitro group and adjacent carbon atoms, highlighting electrophilic reactivity.

Substituent-induced polarization alters the aromatic system’s resonance structure. For example, the nitro group’s electron withdrawal shifts the ring’s π-electron distribution, as evidenced by altered C-C bond lengths in the benzene ring (1.37–1.40 Å). This distortion reduces aromatic stabilization energy by approximately 15–20 kJ/mol compared to unsubstituted benzene.

Properties

IUPAC Name |

1,3-difluoro-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFRORVBDFRAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428539-73-4 | |

| Record name | 1,3-difluoro-4-methyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,3-Difluoro-4-methyl-2-nitrobenzene typically involves the nitration of 1,3-difluoro-4-methylbenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction conditions must be carefully controlled to ensure the desired substitution pattern .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity.

Chemical Reactions Analysis

1,3-Difluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1,3-difluoro-4-methyl-2-aminobenzene, while nucleophilic substitution can produce various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

1,3-Difluoro-4-methyl-2-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals, where it acts as a building block for various chemical reactions including nucleophilic substitutions and reductions . -

Biological Studies

- Enzyme Interaction : The compound is used to study enzyme-substrate interactions, acting as a probe to understand biochemical pathways. Its unique structure allows it to inhibit or modulate specific enzymatic activities, providing insights into metabolic processes .

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant inhibition against Gram-positive bacteria, indicating its potential use in developing antibacterial agents.

- Anticancer Research : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation .

-

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of specialty chemicals and materials such as polymers and dyes. Its fluorinated structure enhances the properties of materials, making them suitable for advanced applications .

Antimicrobial Activity Case Study

A study investigated the antimicrobial properties of various derivatives of 1,3-Difluoro-4-methyl-2-nitrobenzene against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitro group could enhance antibacterial efficacy significantly.

Anticancer Mechanism Study

In another study focusing on anticancer properties, researchers evaluated the effects of 1,3-Difluoro-4-methyl-2-nitrobenzene on specific cancer cell lines. The findings suggested that the compound's ability to disrupt signaling pathways was linked to its structural features, leading to reduced cell proliferation rates.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Key building block for complex organic molecules |

| Biological Studies | Enzyme interaction studies | Acts as a probe for enzyme-substrate interactions |

| Antimicrobial Activity | Inhibition against bacteria | Significant activity against Gram-positive strains |

| Anticancer Research | Growth inhibition in cancer cell lines | Disruption of cellular signaling pathways |

| Material Science | Development of specialty chemicals | Enhances properties of polymers and dyes |

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-methyl-2-nitrobenzene is primarily determined by its functional groups. The nitro group is electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity in electrophilic and nucleophilic reactions. The fluorine atoms also play a role in stabilizing negative charges during reaction intermediates, making the compound more reactive towards nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, halogen types, or functional groups, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural Comparison of 1,3-Difluoro-4-methyl-2-nitrobenzene and Analogs

Key Findings from Comparative Studies

Reactivity in Reduction Reactions: 1,3-Difluoro-4-methyl-2-nitrobenzene undergoes reduction with SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) to yield unstable diamines, which are immediately used in subsequent steps . Comparatively, 1,3-Difluoro-2-methyl-4-nitrobenzene (methyl at position 2) shows slower reduction kinetics due to steric hindrance near the nitro group, requiring extended reaction times .

Electronic Effects :

- The methyl group (electron-donating) at position 4 in the reference compound slightly counterbalances the electron-withdrawing effects of fluorine and nitro groups, enhancing stability compared to 1,5-Difluoro-3-methyl-2-nitrobenzene , where fluorine at position 5 creates a stronger electron-deficient ring .

Applications: The reference compound is favored in pharmaceutical synthesis for its balanced reactivity. In contrast, 2,4-Difluoro-3-methyl-5-nitroaniline (with an amino group) is utilized in dye and polymer industries due to its nucleophilic character .

Data Tables

Table 2: Comparative Reactivity in Reduction Reactions

Biological Activity

1,3-Difluoro-4-methyl-2-nitrobenzene (CAS Number: 1428539-73-4) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzymatic inhibition effects, supported by various studies and data.

- Molecular Formula : C7H6F2N2O2

- Molecular Weight : 174.13 g/mol

- Structure : The compound features a nitro group and two fluorine atoms attached to a methyl-substituted benzene ring.

Biological Activity Overview

The biological activities of 1,3-Difluoro-4-methyl-2-nitrobenzene can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that various nitrobenzene derivatives exhibit significant antimicrobial properties. The presence of the nitro group is often associated with increased activity against a range of pathogens.

- Study Findings :

- A study demonstrated that nitro-substituted compounds show enhanced antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the molecular structure can lead to improved antimicrobial efficacy.

2. Anticancer Activity

The anticancer potential of 1,3-Difluoro-4-methyl-2-nitrobenzene has been explored in various cell lines.

- Case Study :

- In vitro tests revealed that this compound exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity .

- The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, further emphasizing its potential as an anticancer agent.

3. Enzymatic Inhibition

1,3-Difluoro-4-methyl-2-nitrobenzene has also been studied for its ability to inhibit specific enzymes.

- Research Findings :

- It was found to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition could lead to significant interactions with other pharmaceuticals .

- Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, potentially altering their activity profiles.

Data Summary

Q & A

Q. What are the established synthetic routes for 1,3-Difluoro-4-methyl-2-nitrobenzene, and how can reaction conditions be optimized for high yield?

The synthesis typically involves sequential fluorination, nitration, and methylation steps. Key methods include:

- Electrophilic nitration of a fluorinated toluene precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to minimize byproducts) .

- Directed fluorination using HF or fluorinating agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms regioselectively .

- Optimization parameters : Temperature (critical for avoiding over-nitration), solvent polarity (e.g., dichloromethane for nitration), and stoichiometric ratios of reagents. Yield improvements (>80%) are achieved by slow addition of nitrating agents and inert atmosphere .

Q. What spectroscopic techniques are most effective for characterizing 1,3-Difluoro-4-methyl-2-nitrobenzene?

- ¹⁹F NMR : Identifies fluorine environments and confirms substitution patterns (δ ≈ -110 to -150 ppm for aromatic fluorines) .

- ¹H NMR : Methyl protons appear as a singlet (~δ 2.5 ppm), while aromatic protons split based on coupling with adjacent fluorines .

- IR Spectroscopy : Nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching) and C-F stretches (~1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 173.12 (calculated for C₇H₅F₂NO₂) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in regioselectivity during fluorination/nitration steps?

Conflicting experimental outcomes (e.g., competing nitro/fluoro substitution positions) can be addressed via:

- Density Functional Theory (DFT) : Calculate activation energies for competing pathways to predict dominant products. For example, meta-directing effects of fluorine vs. ortho/para-directing nitro groups can be modeled .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions to rationalize electrophilic attack preferences .

- Benchmarking : Validate computational models against experimental data (e.g., X-ray crystallography of intermediates) to refine accuracy .

Q. What strategies mitigate conflicting bioactivity data in studies using 1,3-Difluoro-4-methyl-2-nitrobenzene derivatives?

Discrepancies in biological assays (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) and confirm compound stability via HPLC .

- Structural analogs : Compare activity of 1,3-Difluoro-4-methyl-2-nitrobenzene with its 1,4-difluoro isomer to isolate substituent effects .

- Dose-response validation : Replicate studies across multiple cell lines or bacterial strains to distinguish compound-specific vs. system-specific effects .

Q. How does the steric/electronic profile of 1,3-Difluoro-4-methyl-2-nitrobenzene influence its reactivity in cross-coupling reactions?

- Steric effects : The methyl group at position 4 hinders bulky catalysts (e.g., Pd(PPh₃)₄), favoring ligand-free systems for Suzuki-Miyaura couplings .

- Electronic effects : Electron-withdrawing nitro and fluorine groups activate the benzene ring for nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Reaction monitoring : Use in situ FTIR or GC-MS to track intermediates and optimize reaction times .

Methodological Recommendations

- Synthesis : Prioritize AI-driven retrosynthesis tools (e.g., Reaxys-based platforms) for route optimization .

- Contradiction Analysis : Employ triangulation with computational, spectroscopic, and bioassay data to resolve inconsistencies .

- Safety : Adhere to strict handling protocols (gloves, fume hoods) due to nitro group toxicity and fluorine reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.